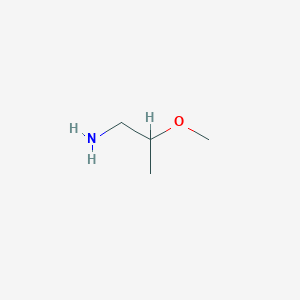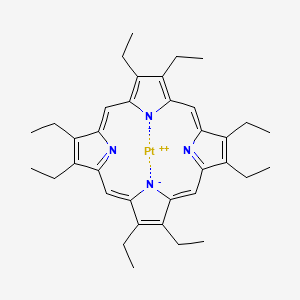
Tris(butylcyclopentadienyl)yttrium(III)
Vue d'ensemble
Description
Tris(butylcyclopentadienyl)yttrium(III) is an inorganic compound with the molecular formula Y(C5H4CH2(CH2)2CH3)3 . It has a molecular weight of 452.50 . This compound is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Physical and Chemical Properties Analysis
Tris(butylcyclopentadienyl)yttrium(III) is a liquid with a density of 1.11 g/mL at 25 °C . Its refractive index is 1.5685 .Applications De Recherche Scientifique
Deposition of Thin Films
- Yttrium Oxide Thin Films : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) yttrium(III) has been utilized in the formation of yttrium oxide thin films on silicon surfaces. This is achieved through reactions with inorganic and organic peroxides in supercritical carbon dioxide, offering a novel method for thin film deposition (Gougousi & Chen, 2008).
Synthesis and Structural Analysis
- Complex Synthesis : Tris(cyclopentadienyl) yttrium complexes have been synthesized and analyzed, showcasing the potential to create stable Y2+ ions. This research aids in understanding the ligand effects in yttrium complex synthesis (Corbey et al., 2015).
Catalysis and Polymerization
- Catalysis in Polymerization : The application of [Tris(hexamethyldisilyl)amide] yttrium as a catalyst for controlled ring-opening polymerization of e-caprolactone has been demonstrated. This indicates its potential use in polymer chemistry (Martin, Dubois, & Jerome, 2003).
Electronic and Optical Applications
- Dielectric Y2O3 Thin Films : Tris(N,N′-diisopropyl-formamidinato)yttrium(iii) has been explored as a precursor in thermal atomic layer deposition for Y2O3 thin films. These films exhibit high quality and potential for electronic applications (Boysen et al., 2021).
Atomic Layer Deposition
- ALD of Yttrium Oxide : Atomic-layer deposition (ALD) of yttrium oxide using tris(butylcyclopentadienyl)yttrium and water has been shown to produce high-quality Y2O3 films. This research contributes to the development of advanced materials and coatings (Abdulagatov et al., 2019).
Metal Complexes and Spectroscopy
- Metal Porphyrin Sandwich Compounds : The reaction of tris(2,4-pentanedionato)yttrium(III) with octaethylporhyrin has been studied, leading to the synthesis of yttrium(III) monoporphyrinate and double-decker Y(oep)2 compounds. This is significant in the field of coordination chemistry and spectroscopy (Buchler, Hüttermann, & Löffler, 1988).
Extraction and Separation Processes
- Separation of Scandium(III) and Yttrium(III) : Research on using Tris(2-ethylhexyl)phosphate for the extraction and separation of scandium(III) and yttrium(III) has implications in metallurgy and material processing (Chhatre & Shinde, 1998).
Safety and Hazards
Tris(butylcyclopentadienyl)yttrium(III) is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s flammable and its containers may explode when heated . It’s recommended to keep it away from heat, sparks, open flames, hot surfaces, and any possible contact with water . It should be handled under inert gas and protected from moisture .
Orientations Futures
Tris(butylcyclopentadienyl)yttrium(III) is generally immediately available in most volumes and high purity, submicron and nanopowder forms may be considered . It’s used as a precursor for the MOCVD growth and atomic-layer deposition (ALD) of thin films , indicating its potential use in the field of material science and engineering.
Mécanisme D'action
Target of Action
Tris(butylcyclopentadienyl)yttrium(III) is a chemical compound with the formula Y(C5H4CH2(CH2)2CH3)3 . It is primarily used as a precursor in the growth of thin films through processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) . The primary targets of this compound are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called chemisorption, where it forms a chemical bond with the surface. This is followed by a reaction with a suitable reactant to form a thin film of the desired material .
Biochemical Pathways
Its use is primarily in the field of materials synthesis and thin film deposition .
Result of Action
The result of the action of Tris(butylcyclopentadienyl)yttrium(III) is the formation of thin films on a substrate. These films can be used in various applications, including the fabrication of electronic devices, protective coatings, and more .
Action Environment
The action of Tris(butylcyclopentadienyl)yttrium(III) is influenced by several environmental factors. For instance, the temperature and pressure conditions during the MOCVD or ALD process can significantly affect the quality of the thin films produced . Additionally, the compound is sensitive to air and moisture , which means it must be handled and stored under controlled conditions to maintain its stability and efficacy .
Propriétés
InChI |
InChI=1S/3C9H13.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJVCJZOKOCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312739-77-8 | |
| Record name | Tris(Butylcyclopentadienyl)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)




![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)




![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
